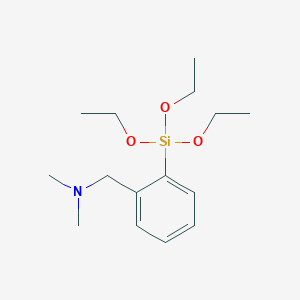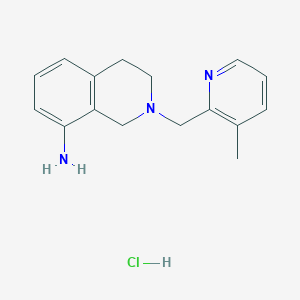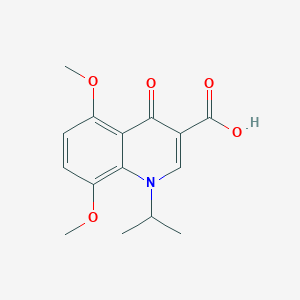![molecular formula C17H32O2Si B11834755 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a triethylsilyloxy group attached to a conjugated diene system
准备方法
合成路线和反应条件
1-[(2E)-3-三乙基硅氧基戊-2,4-二烯基]环己烷-1-醇的合成通常涉及多个步骤,从易得的前体开始。一种常见的方法是狄尔斯-阿尔德反应,其中一个二烯和一个亲二烯体反应形成环己烷环。 三乙基硅氧基可以通过使用三乙基硅烷基氯等试剂在咪唑等碱存在下进行硅烷化反应引入 .
工业生产方法
这种化合物的工业生产可能涉及优化反应条件以获得高产率和纯度。这包括控制温度、压力以及使用催化剂来促进反应。纯化过程通常涉及柱色谱和重结晶等技术。
化学反应分析
反应类型
1-[(2E)-3-三乙基硅氧基戊-2,4-二烯基]环己烷-1-醇可以发生各种化学反应,包括:
氧化: 羟基可以使用 PCC(吡啶氯铬酸)等氧化剂氧化成酮或醛。
还原: 这种化合物可以使用氢化铝锂 (LiAlH4) 等还原剂还原形成不同的醇或烷烃。
取代: 三乙基硅氧基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: PCC、DMSO(二甲亚砜)和其他氧化剂。
还原: LiAlH4、硼氢化钠 (NaBH4)。
取代: 卤化物、胺和硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,羟基的氧化通常会产生酮或醛,而还原会产生各种醇或烷烃。
科学研究应用
1-[(2E)-3-三乙基硅氧基戊-2,4-二烯基]环己烷-1-醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
1-[(2E)-3-三乙基硅氧基戊-2,4-二烯基]环己烷-1-醇的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的效应是通过其形成氢键、参与疏水相互作用以及在生物系统内发生化学转化来介导的。所涉及的特定途径取决于其应用的背景以及靶分子性质。
相似化合物的比较
类似化合物
环己醇: 一个更简单的类似物,其羟基连接到环己烷环上。
三乙基硅醚: 具有三乙基硅氧基连接到各种有机骨架上的化合物。
共轭二烯: 具有类似二烯体系但取代基不同的分子。
独特性
1-[(2E)-3-三乙基硅氧基戊-2,4-二烯基]环己烷-1-醇由于其环己烷环、三乙基硅氧基和共轭二烯体系的组合而独一无二。这种独特的结构赋予其特定的化学和物理性质,使其与其他类似化合物区分开来。
属性
分子式 |
C17H32O2Si |
|---|---|
分子量 |
296.5 g/mol |
IUPAC 名称 |
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2Si/c1-5-16(19-20(6-2,7-3)8-4)12-15-17(18)13-10-9-11-14-17/h5,12,18H,1,6-11,13-15H2,2-4H3/b16-12+ |
InChI 键 |
WOOVIHXMJLUVRN-FOWTUZBSSA-N |
手性 SMILES |
CC[Si](CC)(CC)O/C(=C/CC1(CCCCC1)O)/C=C |
规范 SMILES |
CC[Si](CC)(CC)OC(=CCC1(CCCCC1)O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)
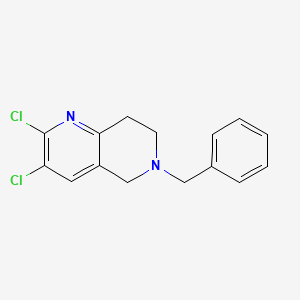
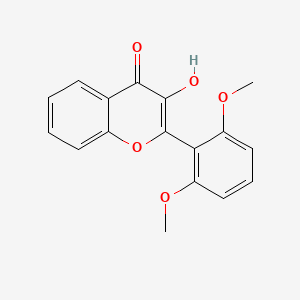

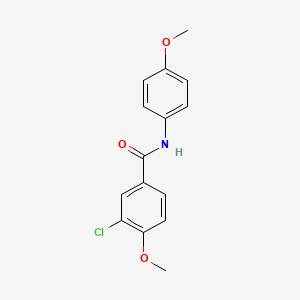

![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)
